molecular formula C21H25N3O6 B11239020 methyl 4-(2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate

methyl 4-(2-(5-methoxy-2-(morpholinomethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate

Cat. No.: B11239020
M. Wt: 415.4 g/mol
InChI Key: TVQHAFFQVHXAFE-UHFFFAOYSA-N
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Description

METHYL 4-(2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDO)BENZOATE typically involves multiple stepsThe final step involves the esterification of the benzoic acid derivative to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

METHYL 4-(2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-(2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets METHYL 4-(2-{5-METHOXY-2-[(MORPHOLIN-4-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDO)BENZOATE apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C21H25N3O6

Molecular Weight

415.4 g/mol

IUPAC Name

methyl 4-[[2-[5-methoxy-2-(morpholin-4-ylmethyl)-4-oxopyridin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C21H25N3O6/c1-28-19-13-24(17(11-18(19)25)12-23-7-9-30-10-8-23)14-20(26)22-16-5-3-15(4-6-16)21(27)29-2/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,22,26)

InChI Key

TVQHAFFQVHXAFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCOCC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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